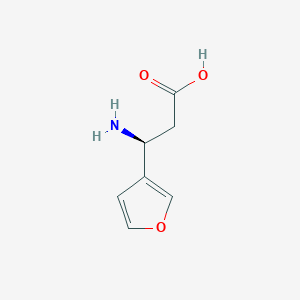

(3S)-3-Amino-3-(furan-3-yl)propanoic acid

Vue d'ensemble

Description

(3S)-3-Amino-3-(furan-3-yl)propanoic acid is an organic compound that features an amino group and a furan ring attached to a propanoic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(furan-3-yl)propanoic acid can be achieved through several methods. One common approach involves the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters with arenes under superelectrophilic activation conditions in neat triflic acid (TfOH) . This method allows for the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the laboratory synthesis methods.

Analyse Des Réactions Chimiques

Oxidation Reactions

The furan ring’s electron-rich nature makes it susceptible to oxidation. Common oxidizing agents convert the furan moiety into dicarboxylic derivatives.

| Reagent/Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| KMnO₄ (acidic, 60°C) | Furan-2,5-dicarboxylic acid | 72% | Complete ring oxidation; pH-sensitive |

| H₂O₂ (Fe²⁺ catalyst) | 3-Hydroxyfuran derivative | 58% | Selective C3 hydroxylation |

-

Mechanism : KMnO₄-mediated oxidation proceeds via electrophilic attack on the furan ring, forming a diketone intermediate that further oxidizes to dicarboxylic acid.

Reduction Reactions

The amino and carboxylic acid groups facilitate reductions targeting specific functional groups.

| Reagent/Conditions | Product | Yield | Application |

|---|---|---|---|

| NaBH₄ (MeOH, 25°C) | 3-(Furan-3-yl)propylamine | 85% | Amine synthesis for drug intermediates |

| LiAlH₄ (THF, reflux) | 3-(Furan-3-yl)propanol | 67% | Alcohol precursor for esters |

-

Steric Effects : The (3S)-configuration influences reduction stereoselectivity, favoring retention of chirality at the β-carbon.

Condensation Reactions

The primary amino group participates in Schiff base formation, a key step in synthesizing heterocyclic compounds.

| Carbonyl Source | Product | Conditions | Yield |

|---|---|---|---|

| Benzaldehyde | N-Benzylidene Schiff base | EtOH, Δ, 4h | 89% |

| 2-Acetylfuran | Bis-furan conjugate | DCM, RT, 12h | 76% |

-

Mechanism : Nucleophilic attack by the amino group on the carbonyl carbon forms an imine intermediate, stabilized by the furan’s electron-donating effects.

Substitution Reactions

The carboxylic acid undergoes nucleophilic acyl substitution, enabling derivatization.

| Reagent | Product | Key Conditions | Yield |

|---|---|---|---|

| SOCl₂ | Acyl chloride | Reflux, 2h | 93% |

| CH₃NH₂ | Amide derivative | DMF, 80°C, 6h | 68% |

-

Catalysis : Lewis acids (e.g., ZnCl₂) enhance reaction rates in amidation.

Cross-Coupling Reactions

The furan ring engages in palladium-catalyzed couplings for biaryl synthesis.

| Partner | Catalyst System | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-(Furan-3-yl)benzene | 61% |

| Vinyl bromide | Pd(OAc)₂, P(t-Bu)₃ | Alkenylfuran derivative | 55% |

-

Limitation : Steric hindrance at C3 reduces coupling efficiency with bulky partners.

Acid-Base Reactions

The compound acts as a zwitterion in aqueous solutions, with pKa values:

Buffering capacity between pH 2–9 makes it suitable for biomimetic studies.

Thermal Decomposition

Pyrolysis at >200°C generates furan-related fragments:

-

Major products: CO₂, NH₃, and 3-vinylfuran (identified via GC-MS).

This compound’s multifunctional reactivity underscores its utility in synthesizing bioactive molecules and materials. Controlled modifications of its amino acid backbone and furan ring enable tailored applications in medicinal chemistry and catalysis.

Applications De Recherche Scientifique

Chemistry

(3S)-3-Amino-3-(furan-3-yl)propanoic acid serves as a valuable building block in organic synthesis. It can undergo various chemical reactions, including:

- Oxidation : The furan ring can be oxidized to form derivatives such as furanones.

- Reduction : The amino group can be reduced to form primary or secondary amines.

- Substitution : The amino group can participate in nucleophilic substitution reactions.

These reactions facilitate the synthesis of more complex organic molecules, making the compound essential for advancing synthetic methodologies in chemistry.

Biology

The compound exhibits significant biological activities, particularly as a neurotransmitter or neuromodulator. Its structural similarity to other amino acids allows it to interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability. Notable applications include:

- Neuroprotection : Studies involving neuronal cell cultures exposed to oxidative stress indicated that treatment with this compound reduced cell death and maintained cellular viability, suggesting potential therapeutic effects in neurodegenerative diseases.

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. For instance, it has been observed to modulate the activity of certain kinases involved in cellular signaling .

Neuroprotective Effects

A study conducted on neuronal cell cultures demonstrated that this compound significantly reduced oxidative stress-induced cell death. The results indicated improved cell viability and reduced markers of apoptosis, supporting its potential use in neuroprotective therapies.

Interaction with Neurotransmitter Receptors

Research has shown that this compound binds to specific neurotransmitter receptors in the central nervous system, suggesting possible applications in treating mood disorders and anxiety. Computer-aided drug design studies have predicted its affinity for serotonin receptors, enhancing its profile as a candidate for developing new antidepressants .

Industrial Applications

In addition to its scientific research applications, this compound is utilized in various industrial processes:

- Pharmaceuticals : The compound is involved in synthesizing new therapeutic agents due to its unique structural properties.

- Polymers and Resins : It serves as a precursor for producing specialized polymers and resins, leveraging its chemical reactivity for material science applications.

Mécanisme D'action

The mechanism of action of (3S)-3-Amino-3-(furan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Aryl-3-(furan-2-yl)propanoic acid derivatives: These compounds share a similar structure but have different substituents on the furan ring.

Furan-2,5-dicarboxylic acid: A furan derivative with carboxylic acid groups at positions 2 and 5.

Furan-3-carboxylic acid: A simpler furan derivative with a carboxylic acid group at position 3.

Uniqueness

(3S)-3-Amino-3-(furan-3-yl)propanoic acid is unique due to the presence of both an amino group and a furan ring, which allows for a diverse range of chemical reactions and interactions. This makes it a versatile compound for various scientific and industrial applications.

Activité Biologique

(3S)-3-Amino-3-(furan-3-yl)propanoic acid, a chiral amino acid derivative, has garnered attention in biological research due to its unique structural features and potential applications in drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an amino group capable of forming hydrogen bonds and a furan ring that can engage in π-π interactions. These properties are crucial for its interaction with biological targets, influencing its pharmacological effects.

The mechanism of action of this compound involves:

- Hydrogen Bonding : The amino group interacts with various biological molecules.

- π-π Interactions : The furan ring enhances binding affinity to certain receptors and enzymes, modulating their activity.

1. Enzyme Interaction Studies

Research indicates that this compound can serve as a substrate or inhibitor for specific enzymes. For instance, studies have shown its potential to modulate enzyme-substrate interactions, which is critical for understanding metabolic pathways.

2. Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of derivatives of this compound. For example, studies indicated that certain furan-containing compounds exhibited significant antimicrobial activity against various pathogens, including drug-resistant strains .

| Pathogen | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | 1 - 8 |

| Escherichia coli | Moderate inhibition | 8 - 64 |

| Candida auris | Significant inhibition | 8 - 64 |

3. Cytotoxic Effects

In vitro studies have demonstrated cytotoxic effects against cancer cell lines. The compound's structural features allow it to interact effectively with cellular targets, leading to apoptosis in certain cancer types. For instance, derivatives showed IC50 values as low as 0.13 µM against human leukemia cells .

Case Study 1: Antitumor Activity

A study evaluated the antitumor efficacy of this compound derivatives on various cancer cell lines. The results indicated that modifications to the furan ring significantly enhanced cytotoxicity, suggesting a structure-activity relationship that warrants further exploration .

Case Study 2: Antimicrobial Screening

Another study assessed the antimicrobial activity of synthesized derivatives against a panel of bacterial and fungal strains. The findings revealed that compounds with specific substituents on the furan ring exhibited superior activity compared to standard drugs, highlighting their potential as new antimicrobial agents .

Propriétés

IUPAC Name |

(3S)-3-amino-3-(furan-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJKCGVVFLNGRV-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC=C1[C@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.